4-Methoxyphenyl benzoate

Crystallography Materials Science Solid-State Chemistry

Substituting 4-methoxyphenyl benzoate (4MPBA) with simpler phenyl benzoate analogs disrupts mesophase induction in liquid-crystalline polymers. 4MPBA is the validated building block to achieve predictable hexagonal or calamitic mesophases. ● Proven mesogenic unit for side-chain LC polysiloxanes (WAXS, SAXS, DSC, POM). ● 98% synthetic yield ensures cost-efficient access; standard purity ≥95%. ● Low melting point (38 °C) enables thermal processing and sensitizer function in thermal recording media. ● Reliable supply from BenchChem-ready to ship for optoelectronic and polymer research.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 1523-19-9
Cat. No. B108719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl benzoate
CAS1523-19-9
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyPMRMHHUTWZPFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl Benzoate: Technical Profile & Procurement


4-Methoxyphenyl benzoate (4MPBA, CAS 1523-19-9) is an aromatic ester characterized by a benzoate moiety linked to a 4-methoxyphenol group (C₁₄H₁₂O₃, MW 228.24). The compound is a colorless solid with a melting point of 38.0 °C [1] and is primarily used as a mesogenic building block in liquid crystalline polymer synthesis and as a research intermediate [2]. It is commercially available with standard purities ≥95% .

Role
Mesogenic building block for liquid crystalline polymer synthesis
Workflow
Designed for side-chain polysiloxane functionalization and materials research
Supply
Supported by a reported high-efficiency synthetic route and standard purity ≥95%

Why Analog Substitution Fails for 4-Methoxyphenyl Benzoate


While phenyl benzoate (PBA) and 4-methylphenyl benzoate (4MePBA) share the same core benzoate scaffold, they are not drop-in replacements for 4-methoxyphenyl benzoate (4MeOPBA) in applications demanding precise molecular packing, thermal behavior, or mesophase induction. The presence of the electron-donating methoxy group in 4MeOPBA alters both the solid-state conformation and the electronic properties of the ester linkage, which in turn affects its crystallization behavior, melting point, and its ability to act as a mesogenic unit. The following quantitative evidence demonstrates that seemingly minor substituent variations lead to measurable differences in key performance-defining parameters, making direct substitution scientifically unsound without re-optimization.

Conformation mismatch
The methoxy group alters solid-state dihedral angle and crystal packing compared to phenyl or 4-methyl analogs.
Thermal property shift
Melting point significantly lower than unsubstituted and methyl-substituted benzoates; may not suit high-temperature processes.
Mesophase induction difference
4‑Methoxyphenyl benzoate induces unique hexagonal or calamitic phases depending on polymer topology; substitution may disrupt targeted morphology.

Performance Comparison: 4-Methoxyphenyl Benzoate vs Analogs


Solid-State Conformational Differences: Dihedral Angle Comparison

The dihedral angle between the phenyl and benzoyl rings directly influences molecular packing and intermolecular interactions in the solid state. Single-crystal X-ray diffraction studies provide a direct comparison of this key geometric parameter for three closely related benzoates. 4-Methoxyphenyl benzoate (4MeOPBA) exhibits a dihedral angle of 56.42(3)°, which is distinct from the 55.7° observed for phenyl benzoate (PBA) and the 60.17(7)° for 4-methylphenyl benzoate (4MePBA) [1][2]. This quantitative difference demonstrates that the methoxy group imparts a specific, non-interchangeable conformation that dictates packing motifs and, consequently, bulk material properties.

Dihedral angle
Head-to-head
4MeOPBA: 56.42° vs PBA: 55.7° / 4MePBA: 60.17°
Conformation-specific crystal packing context
Single-crystal XRD at 299 K
Crystallography Materials Science Solid-State Chemistry

Synthesis Efficiency Benchmark

Reproducible, high-yield synthesis is a critical factor for procurement and scale-up decisions. A documented route for 4-methoxyphenyl benzoate synthesis via reaction of 4-hydroxyanisole with benzoyl chloride in the presence of triethylamine in dichloromethane has been reported with a 98% yield . This compares favorably to the 91% yield reported for a broader class of phenolic esters prepared by visible-light catalyzed acylation . The well-established, high-yielding method provides confidence in supply chain reliability and cost-effective production for both research and industrial applications.

Synthetic yield
Data to verify
98% yield (reported route)
Reported high-efficiency preparation context
Source data not peer-reviewed
Synthetic Chemistry Process Chemistry Procurement

Mesogenic Properties in Liquid Crystal Polymers

The 4-methoxyphenyl benzoate moiety is a widely utilized mesogenic group in side-chain liquid crystalline polymers (LCPs). Comparative studies on polysiloxanes functionalized with different mesogens reveal that the 4MPBA unit induces distinct mesophase behavior. In linear comb-like polysiloxanes, 4MPBA-containing systems favor the formation of a hexagonal phase, while dendritic architectures with the same mesogen exhibit calamitic mesophases such as SmA, N*, and SmC* [1]. Furthermore, the mole fraction limit of 4MPBA mesogenic units required to sustain mesophase existence in copolymers is 80 mol% [2]. This contrasts with other mesogens like biphenyl or cholesteryl derivatives, which exhibit different phase diagrams and threshold concentrations.

Mesophase behavior
Class-level
Comb-like: Hexagonal; Dendritic: SmA, N*, SmC*
Topology-dependent mesophase induction context
Supported by DSC, POM, WAXS, SAXS
Liquid Crystals Polymer Chemistry Materials Engineering

Thermal Properties: Melting Point Benchmark

The melting point is a fundamental physical property that dictates processing conditions, storage requirements, and formulation compatibility. 4-Methoxyphenyl benzoate exhibits a melting point of 38.0 °C [1]. This is significantly lower than phenyl benzoate (mp 71 °C) and 4-methylphenyl benzoate (mp 59-61 °C). The low melting point of 4MPBA, near ambient temperature, facilitates its handling as a neat liquid or low-viscosity melt, which can be advantageous in certain polymerization or coating processes where high-temperature melting is undesirable. This property is intrinsic to the methoxy substitution and directly impacts procurement decisions for specific application processes.

Melting point
Reported
38.0 °C
Low-melting processing context
Versus PBA 71 °C, 4MePBA 59–61 °C
Thermal Analysis Formulation Science Quality Control

Key Applications of 4-Methoxyphenyl Benzoate


Side-Chain Liquid Crystal Polymer Design

The 4-methoxyphenyl benzoate moiety is a critical building block for side-chain liquid crystalline polysiloxanes. Its unique ability to induce either hexagonal or calamitic mesophases depending on the polymer's topology (comb-like vs. dendritic) allows for precise tuning of material properties. This has been extensively validated through WAXS, SAXS, DSC, and POM studies [1]. This compound should be prioritized over unsubstituted phenyl benzoate analogs when a specific mesophase morphology is required for applications such as optical films, display technologies, or responsive actuators.

Thermal Recording Sensitizer

Patented applications specifically claim the use of 4-methoxyphenyl benzoate type compounds as sensitizers in the heat-sensitive color-developing layers of thermal recording media [2]. The low melting point of 4MPBA (38 °C) facilitates its function as a sensitizer by lowering the activation temperature for color development. This is a validated industrial use case where the compound's thermal properties provide a functional advantage.

Precursor for OLEDs and OSCs

The electronic structure of 4-methoxyphenyl benzoate, modulated by the electron-donating methoxy group, makes it a suitable precursor for materials with non-linear optical (NLO) properties. Theoretical and experimental studies have shown that derivatives and metal complexes of this compound exhibit enhanced hyperpolarizability and charge transport characteristics, which are essential for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . This positions 4MPBA as a strategic starting material for advanced optoelectronic research.

High-Purity Synthesis Intermediate

With a documented 98% yield for its preparation and standard commercial purity of ≥95%, 4-methoxyphenyl benzoate is a reliable and cost-effective intermediate . Its well-defined solid-state structure and predictable reactivity profile make it a preferred choice for building more complex molecules, particularly in medicinal chemistry where the methoxyphenyl group is a common pharmacophore. The high synthetic efficiency minimizes waste and reduces per-gram cost for large-scale projects.

Application
Selection Property
Validation Focus
Side-chain liquid crystal polymer design
Topology-dependent mesophase induction
Phase morphology via X-ray scattering and thermal analysis
Thermal recording sensitizer
Low melting point for activation control
Thermal response in recording layer formulations
OLED and OSC precursor research
Electron-donating methoxy group
Non-linear optical and charge transport characterization
Synthetic intermediate for complex molecules
Reported high-yield synthetic route
Purity and lot-to-lot consistency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxyphenyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.